molecular formula C13H13N5O B499645 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine CAS No. 889949-42-2

1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine

Cat. No.: B499645
CAS No.: 889949-42-2
M. Wt: 255.28g/mol
InChI Key: VXAZLOSMHBECFP-UHFFFAOYSA-N
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Description

1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine is a compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a phenylfuran moiety, which is known for its aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The phenylfuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylfuran moiety can yield quinone derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The phenylfuran moiety can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a tetrazole ring and a phenylfuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

889949-42-2

Molecular Formula

C13H13N5O

Molecular Weight

255.28g/mol

IUPAC Name

1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H13N5O/c1-18-13(15-16-17-18)14-9-11-7-8-12(19-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)

InChI Key

VXAZLOSMHBECFP-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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